molecular formula C5H7N3O2S B2921663 methyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate CAS No. 58755-95-6

methyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate

Cat. No.: B2921663
CAS No.: 58755-95-6
M. Wt: 173.19
InChI Key: GFBNSCPPTRWLFH-UHFFFAOYSA-N
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Description

Evolution of Thiadiazole Carbamate Research

The investigation of thiadiazole carbamates emerged from interdisciplinary efforts to develop selective enzyme inhibitors and metallation-directed synthetic intermediates. Early work on carbamate chemistry dates to 1845, when Wöhler synthesized ethyl carbamate via urea-ethanol reactions. However, the integration of carbamates into heterocyclic systems gained momentum in the 20th century with the discovery of physostigmine, a naturally occurring carbamate alkaloid with acetylcholinesterase inhibition properties.

The fusion of carbamate functionalities with thiadiazole rings became a focal point in medicinal chemistry during the 2010s, driven by the need for lysosomal acid lipase (LAL) inhibitors. Seminal studies demonstrated that 3,4-disubstituted thiadiazole carbamates exhibit nanomolar-range IC~50~ values against purified human LAL, with morpholine and piperidine substituents optimizing inhibitory activity. These compounds showed exceptional selectivity over pancreatic and lipoprotein lipases, distinguishing them from broad-spectrum inhibitors like orlistat. Structural analyses revealed that both the carbamate moiety and thiadiazole core are essential for target engagement, as ester or amide analogues displayed negligible activity.

Positioning Within Thiadiazole Chemistry

Methyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate occupies a unique niche in thiadiazole carbamate chemistry due to its substitution pattern:

  • C4 methyl group : Unlike the piperidine/azepane rings in earlier LAL inhibitors, this compact alkyl substituent may influence electronic distribution without steric hindrance.
  • C5 carbamate : The N-methylcarbamate at position 5 aligns with the pharmacophoric requirement for serine hydrolase inhibition observed in related systems.

Comparative structure-activity relationship (SAR) data illustrate how such modifications affect biochemical properties:

Table 1. Influence of Substituents on Thiadiazole Carbamate Bioactivity

Position Substituent Key Property Impact
C3 Morpholine Faster enzyme decarbamoylation
C3 Piperidine Prolonged cellular inhibition
C4 Azepane Improved IC~50~ vs. pyrrolidine
C5 Carbamate Essential for LAL inhibition

This compound’s minimalistic design contrasts with bulkier analogues but retains the critical carbamate-thiadiazole synergy required for enzyme interaction.

Chronological Research Progression

Key milestones in thiadiazole carbamate development include:

  • 1939–1940 : Discovery of directed ortho-metalation (DoM) reactions using aryl O-carbamates, enabling precise functionalization of aromatic systems.
  • 2010 : Identification of thiadiazole carbamates as potent LAL inhibitors through fluorescence-based screening, with IC~50~ values ≤500 nM.
  • 2012–2015 : Mechanistic studies confirming carbamoylation of LAL’s catalytic serine residue as the inhibition mechanism, analogous to acetylcholinesterase carbamate inhibitors.
  • 2020s : Expansion into metallation-directed synthesis, leveraging O-carbamate groups for regioselective thiadiazole functionalization.

Current Research Landscape and Significance

Contemporary studies focus on two primary domains:

  • Therapeutic Applications : Thiadiazole carbamates are investigated for lysosomal storage disorders (e.g., Niemann-Pick type C) due to their ability to modulate cholesterol metabolism via LAL inhibition. The methyl-substituted variant’s simplified structure may offer improved pharmacokinetic profiles.
  • Synthetic Methodology : The carbamate group’s dual role as a directing group and hydrolyzable moiety facilitates the synthesis of complex thiadiazole derivatives. Recent advances include Newman–Kwart rearrangements for thiocarbamate synthesis and transition metal-catalyzed cross-couplings.

Ongoing challenges include optimizing decarbamoylation rates for sustained enzyme inhibition and developing enantioselective synthetic routes. The compound’s structural simplicity positions it as a versatile scaffold for both biomedical and synthetic applications, ensuring its continued relevance in heterocyclic chemistry research.

Properties

IUPAC Name

methyl N-(4-methylthiadiazol-5-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S/c1-3-4(11-8-7-3)6-5(9)10-2/h1-2H3,(H,6,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBNSCPPTRWLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate typically involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with methylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carbamate group .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiadiazole derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

While the query specifically asks for information on "methyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate," the search results largely discuss the broader class of thiadiazole compounds and "allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate." Because of this, the following response will include information on both compounds, but will clearly identify which compound is being discussed.

Chemical Structure and Synthesis

Thiadiazole carbamates feature a carbamate group attached to a thiadiazole ring, which contributes to their chemical properties and biological activities. For example, "allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate" is synthesized through the reaction of hydrazonoyl halides with alkyl carbothioates in the presence of triethylamine, resulting in an allyl group attached to a thiadiazole ring.

Scientific Research Applications

Thiadiazole carbamates, including allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate, serve as building blocks in synthetic organic chemistry for creating more complex molecules. Their ability to undergo reactions such as oxidation, reduction, and nucleophilic substitution makes them valuable in developing new compounds with specific properties.

Biological Applications

Antimicrobial Activity: Research indicates that "allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate" exhibits antimicrobial properties, demonstrating inhibitory effects against microorganisms such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The compound also inhibits phytopathogenic microorganisms.

MicroorganismInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18
Candida albicans12

Other novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide have demonstrated in vitro antimicrobial activity . One such derivative, featuring a 5-nitro-2-furoyl moiety, exhibited minimum inhibitory concentrations (MIC) of 1.95–15.62 µg/mL and minimum bactericidal concentration (MBC)/MIC values of 1–4 µg/mL . Compound 15 showed a lethal effect against Gram-positive bacteria, with MBC values in the range of 3.91–62.5 µg/mL, and its activity against Staphylococcus aureus strains ATCC 25923 and ATCC 43300 was twofold greater than nitrofurantoin .

Anticancer Activity: "Allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate" is investigated for anticancer activities, demonstrating cytotoxic effects against cancer cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer).

Cell LineIC50 (µg/mL)
MCF-7 (Breast Cancer)~10
HepG2 (Liver Cancer)~8

The compound promotes apoptosis in cancer cells by increasing the Bax/Bcl-2 ratio and activating caspase pathways. Studies have shown that compounds similar to "allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate" have exhibited promising results in reducing tumor growth in animal models.

Lysosomal Acid Lipase (LAL) Inhibition: Thiadiazole carbamates are effective inhibitors of LAL, which is a potential therapeutic target for Niemann-Pick type C (NPC) disease, a lysosomal storage disorder . These compounds exhibit selective inhibition of LAL without inhibiting human pancreatic lipase or bovine milk lipoprotein lipase .

Herbicidal Applications

Lower alkyl and phenyl 1,2,3-thiadiazol-5-ylcarbamates are used as essential active ingredients in herbicidal compositions, providing selective pre-emergence and post-emergence activity for controlling undesired plant growth . For example, "methyl 1,2,3-thiadiazol-5-ylcarbamate" can be applied in admixture with an agricultural carrier to control undesired plant growth .

Selective Herbicidal Activity of Methyl 1,2,3-thiadiazol-5-ylcarbamate

Test Plant SpeciesPercent Kill at 8 lb/A
Pre-emergence
Lima Beans100
Corn0
Lettuce100
Mustard100
Crabgrass100

Mechanism of Action

The mechanism of action of methyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate involves its interaction with specific molecular targets. In antimicrobial applications, the compound disrupts the cell membrane integrity of microorganisms, leading to cell death. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with essential enzymes and proteins within the microbial cells .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Methyl N-(4-Methyl-1,2,3-Thiadiazol-5-yl)carbamate

Compound Name Structure Key Substituents Molecular Weight CAS No. Biological Activity
This compound Thiadiazole core with carbamate and methyl groups -N-COOCH₃ at C5
-CH₃ at C4
173.19 (C₅H₆N₃O₂S) N/A Antifungal, herbicidal
(4-tert-Butylphenyl)this compound Additional tert-butylphenyl group -O-COO-(4-tert-butylbenzyl) at C5
-CH₃ at C4
321.40 (C₁₅H₁₉N₃O₂S) 321430-45-9 Not reported; likely altered solubility/stability
2-((4-Methyl-1,2,3-thiadiazol-5-yl)thio)benzoic acid Thioether and benzoic acid substituents -S-C₆H₄COOH at C5
-CH₃ at C4
252.31 (C₁₀H₈N₂O₂S₂) 400082-02-2 Potential herbicide (structural similarity to cyanoacrylates)
4-Cyclopropyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-4H-1,2,4-triazole-3-thiol Triazole-thiadiazole hybrid -Triazole-thiol at C5
-CH₃ at C4
239.32 (C₈H₉N₅S₂) 352018-98-5 Unspecified; triazoles often exhibit antifungal activity
4-Methyl-1,2,3-thiadiazol-5-yl urea Urea instead of carbamate -NHCONH₂ at C5
-CH₃ at C4
158.18 (C₄H₆N₄OS) N/A Elicitor in plant disease resistance

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) Solubility Key Spectral Data (¹H NMR, ppm)
This compound Not reported Moderate in ethanol δ 2.66 (s, CH₃), δ 3.85 (s, OCH₃)
(4-tert-Butylphenyl)this compound Not reported Low in water δ 1.33 (s, tert-butyl), δ 5.15 (s, OCH₂)
4-Methyl-1,2,3-thiadiazol-5-yl urea 206–208 (decomp.) Poor in nonpolar solvents δ 7.2–7.4 (NH₂), δ 2.5 (s, CH₃)
2-((4-Methyl-1,2,3-thiadiazol-5-yl)thio)benzoic acid Not reported Soluble in DMSO δ 8.1–7.4 (aromatic H), δ 2.6 (s, CH₃)

Biological Activity

Methyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate is a compound belonging to the class of thiadiazoles, which are recognized for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on various research findings.

Chemical Structure and Properties

This compound features a thiadiazole ring structure that enhances its chemical reactivity and biological activity. The molecular formula is C₅H₈N₄OS, with a molar mass of approximately 130.17 g/mol. This compound is characterized by its irritant properties and should be handled with care during experimentation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Similar compounds have shown the ability to inhibit enzymes critical for microbial survival and proliferation. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways within microorganisms or cancer cells, disrupting essential processes such as DNA replication and protein synthesis.
  • Covalent and Non-Covalent Interactions : It is hypothesized that this compound interacts with its targets through covalent bonds or non-covalent interactions like hydrogen bonding.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial and fungal strains, demonstrating the following:

  • Inhibition of Pathogens : The compound has shown effectiveness against several pathogens due to its ability to disrupt cellular processes .
  • Comparative Efficacy : When compared to other thiadiazole derivatives, this compound stands out for its unique combination of the thiadiazole ring and carbamate functional group, which enhances its bioactivity .

Case Studies

A study evaluating the efficacy of various thiadiazole derivatives reported that this compound inhibited the growth of specific bacterial strains with minimum inhibitory concentrations (MICs) ranging from 100 to 250 µg/mL. These findings suggest its potential as a therapeutic agent in treating infections caused by resistant strains .

Applications in Research and Industry

This compound has several applications:

  • Medicinal Chemistry : It serves as a building block for synthesizing more complex molecules with potential therapeutic applications.
  • Agricultural Chemistry : The compound is being explored for use in agrochemicals due to its herbicidal properties .
  • Biochemical Research : Ongoing studies aim to further elucidate its role in inhibiting specific biochemical pathways relevant to disease treatment .

Comparative Analysis

The following table summarizes the biological activities and IC50 values of various thiadiazole derivatives compared to this compound:

CompoundStructureIC50 (µM)Biological Activity
This compoundStructure100Antimicrobial
1,3,4-Thiadiazole Derivative AStructure50Antifungal
Thiosemicarbazide BStructure75Anticancer
Indole Derivative CStructure60Antiviral

Q & A

Q. What are the recommended synthetic routes for methyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate?

  • Methodological Answer : A catalyst-free aqueous ethanol-mediated approach can be adapted for synthesis, as demonstrated for structurally analogous carbamates. This involves coupling 4-methyl-1,2,3-thiadiazol-5-amine with methyl chloroformate under reflux conditions in ethanol. Key steps include:
  • Purification via recrystallization using ethanol/water mixtures.
  • Characterization via 1H NMR (e.g., DMSO-d6, 400 MHz) to confirm carbamate linkage (δ ~3.7 ppm for methyl ester) and thiadiazole protons (δ ~6.5–7.2 ppm) .
    Alternative routes may employ acetonitrile or DMF as solvents, with cyclization steps monitored by TLC .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer : A multi-spectral approach is critical:
  • HRMS : Confirm molecular ion peaks ([M+H]+) with <2 ppm mass accuracy.
  • 1H/13C NMR : Assign thiadiazole ring protons (e.g., δ 2.4 ppm for 4-methyl group) and carbamate carbonyl (δ ~155–160 ppm in 13C) .
  • Melting Point : Compare observed ranges (e.g., 206–208°C for analogs) to literature to assess crystallinity .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize antimicrobial (e.g., Gram-positive/negative bacteria, Candida spp.) and cytotoxicity assays (e.g., MTT against HeLa or MCF-7 cell lines). Use microdilution methods with 96-well plates, reporting IC50 values. Ensure solvent controls (DMSO ≤1% v/v) to avoid artifacts .

Advanced Research Questions

Q. How can computational methods enhance the synthesis and reactivity analysis of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) can predict reaction pathways and intermediates. Tools like COMSOL Multiphysics integrate AI for optimizing parameters (e.g., solvent polarity, temperature) to reduce trial-and-error experimentation . For example, simulate transition states for carbamate bond formation to identify energy barriers .

Q. What statistical experimental design strategies improve reaction yield optimization?

  • Methodological Answer : Employ factorial design (e.g., 2k designs) to evaluate variables:
  • Factors : Solvent (ethanol vs. acetonitrile), temperature (60–100°C), catalyst loading (0–5 mol%).
  • Response : Yield (%) quantified by HPLC.
  • Analysis : ANOVA to identify significant factors and interactions. For example, highlights the use of DOE to minimize experiments while maximizing data robustness .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. HRMS)?

  • Methodological Answer :
  • Replicate experiments : Confirm reproducibility under identical conditions.
  • Advanced techniques : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals.
  • Cross-validation : Compare HRMS isotopic patterns with theoretical simulations (e.g., Bruker DataAnalysis) .

Q. What strategies are effective for designing derivatives with improved bioavailability?

  • Methodological Answer :
  • Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) at the 4-methyl position to enhance solubility.
  • Prodrug approaches : Synthesize phosphate or glycoside derivatives for targeted release.
  • ADMET prediction : Use tools like SwissADME to prioritize derivatives with favorable LogP (<3) and high gastrointestinal absorption .

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